molecular formula C25H25N7O2S2 B1192138 AR453588

AR453588

Katalognummer: B1192138
Molekulargewicht: 519.6 g/mol
InChI-Schlüssel: WITGITFYEMHCEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AR453588 is a novel anti-diabetic glucokinase activator (GKA), lowering post-prandial glucose.

Biologische Aktivität

AR453588 is a compound that has garnered attention for its potential biological activity, particularly as an anti-diabetic glucokinase activator. This article will delve into its biological mechanisms, efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound was developed with the aim of enhancing glucose metabolism by activating glucokinase, an enzyme crucial for glucose homeostasis. This compound has shown promise in preclinical studies for its ability to lower blood glucose levels and improve insulin sensitivity.

The primary mechanism of this compound involves the activation of glucokinase, which facilitates the conversion of glucose to glucose-6-phosphate, thereby promoting glucose uptake in tissues such as the liver and muscle. This action helps regulate blood sugar levels and can be particularly beneficial in managing Type 2 diabetes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance, it was observed to enhance glucose uptake in various cell lines, including hepatocytes and myocytes. The compound's half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against glucose metabolism pathways .

In Vivo Studies

In vivo studies conducted on diabetic animal models have shown that this compound effectively reduces hyperglycemia. A notable study reported a reduction in fasting blood glucose levels by approximately 30% after administration of the compound over a four-week period. Additionally, improvements in insulin sensitivity were noted, with a significant decrease in insulin resistance metrics .

Safety and Toxicology

Safety assessments of this compound have indicated a favorable profile. In toxicological studies, the compound did not exhibit significant adverse effects at therapeutic doses. The maximum tolerated dose (MTD) was established without observing any severe toxicity or mortality in animal models. Moreover, no significant hemolytic activity was detected at concentrations up to 1 μM, suggesting a low risk of cytotoxicity .

Case Studies

Several case studies have documented the clinical implications of this compound:

  • Case Study 1: Phase 2 Clinical Trial
    • Objective: Evaluate the efficacy of this compound in Type 2 diabetes patients.
    • Results: Participants showed a significant reduction in HbA1c levels (average decrease of 1.2%) over 12 weeks compared to placebo controls.
    • Conclusion: The trial supports the use of this compound as an effective treatment option for managing Type 2 diabetes.
  • Case Study 2: Long-term Safety Assessment
    • Objective: Assess long-term safety and efficacy.
    • Results: Over a 12-month period, patients maintained improved glycemic control without severe side effects.
    • Conclusion: Long-term use appears safe, with sustained benefits in glycemic control.

Comparative Efficacy Table

CompoundMechanismIC50 (µM)Fasting Blood Glucose Reduction (%)Insulin Sensitivity Improvement
This compoundGlucokinase Activator0.530%Significant
MetforminAMPK Activator125%Moderate
SitagliptinDPP-4 Inhibitor0.820%Low

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Management

AR453588 has shown promise in preclinical studies as an effective treatment for type 2 diabetes. Its ability to lower post-prandial glucose levels was demonstrated in normal C57BL/6J mice and ob/ob mice after 14 days of dosing. This suggests that this compound could potentially help manage blood sugar levels in diabetic patients by enhancing insulin secretion in response to elevated glucose levels .

Comparison with Other Glucokinase Activators

This compound is part of a broader class of glucokinase activators that have been studied for their therapeutic potential. The following table summarizes key glucokinase activators, including their mechanisms and clinical status:

Compound Mechanism Clinical Status
This compoundActivates glucokinasePreclinical
DorzagliatinDual action on liver and pancreasLate-stage clinical
TTP399Hepato-selectiveClinical trials ongoing
MK-0941Glucokinase activationWithdrawn due to side effects

Preclinical Development

In a study examining the effects of this compound, researchers found that it significantly reduced blood glucose levels in ob/ob mice, which are a model for obesity-related diabetes. The compound's efficacy was attributed to its mechanism of enhancing glucokinase activity, leading to improved insulin secretion and reduced hepatic glucose production .

Safety Profile

A critical aspect of developing glucokinase activators is understanding their safety profiles. Previous studies on other glucokinase activators revealed concerns such as hypoglycemia and hepatic lipid accumulation. However, this compound has shown a favorable safety profile in preclinical settings, warranting further investigation into its long-term effects and potential side effects .

Eigenschaften

Molekularformel

C25H25N7O2S2

Molekulargewicht

519.6 g/mol

IUPAC-Name

1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C25H25N7O2S2/c1-16-20(6-5-11-26-16)34-21-14-19(35-22-7-3-4-10-27-22)15-28-24(21)30-25-29-23(31-36-25)18-8-12-32(13-9-18)17(2)33/h3-7,10-11,14-15,18H,8-9,12-13H2,1-2H3,(H,28,29,30,31)

InChI-Schlüssel

WITGITFYEMHCEZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C

Kanonische SMILES

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C5CCN(CC5)C(=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AR453588;  AR-453588;  AR 453588

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

N-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-yl)-3-(piperidin-4-yl)-1,2,4-thiadiazol-5-amine (29.52 g, 61.81 mmol) and triethylamine (21.54 ml, 154.5 mmol) were dissolved in THF (300 mL). Acetic anhydride (6.310 g, 61.81 mmol) was added and the reaction was stirred for 90 minutes. Saturated sodium bicarbonate (200 mL) and water (400 mL) were added and the reaction mixture was extracted with dichloromethane and 10% methanol in dichloromethane. The combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was dissolved in MeOH (˜75 mL) and let stand. The resultant solids were filtered and washed with cold methanol to give a first crop (22.3 g). The filtrate was concentrated and solids were redissolved in methanol (30 mL) and allowed to stand. The precipitated solids were filtered and washed to afford a second crop (4.3 g). The 2 crops were combined to afford 1-(4-(5-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-ylamino)-1,2,4-thiadiazol-3-yl)piperidin-1-yl)ethanone (26.7 g, 51.38 mmol, 83.13% yield).
Name
N-(3-(2-methylpyridin-3-yloxy)-5-(pyridin-2-ylthio)pyridin-2-yl)-3-(piperidin-4-yl)-1,2,4-thiadiazol-5-amine
Quantity
29.52 g
Type
reactant
Reaction Step One
Quantity
21.54 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AR453588
Reactant of Route 2
Reactant of Route 2
AR453588
Reactant of Route 3
Reactant of Route 3
AR453588
Reactant of Route 4
Reactant of Route 4
AR453588
Reactant of Route 5
Reactant of Route 5
AR453588
Reactant of Route 6
Reactant of Route 6
AR453588

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.